molecular formula C22H16N2O2 B14546162 3,3'-[1,4-Phenylenebis(methyleneoxy)]dibenzonitrile CAS No. 61947-39-5

3,3'-[1,4-Phenylenebis(methyleneoxy)]dibenzonitrile

Cat. No.: B14546162
CAS No.: 61947-39-5
M. Wt: 340.4 g/mol
InChI Key: QNSBBEMRUBJBRL-UHFFFAOYSA-N
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Description

3,3’-[1,4-Phenylenebis(methyleneoxy)]dibenzonitrile is a chemical compound characterized by its unique structure, which includes a phenylenebis(methyleneoxy) linkage between two benzonitrile groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-[1,4-Phenylenebis(methyleneoxy)]dibenzonitrile typically involves the reaction of 1,4-bis(chloromethyl)benzene with 3-hydroxybenzonitrile in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for 3,3’-[1,4-Phenylenebis(methyleneoxy)]dibenzonitrile are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and implementing purification techniques such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

3,3’-[1,4-Phenylenebis(methyleneoxy)]dibenzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium methoxide (NaOMe) in methanol for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

3,3’-[1,4-Phenylenebis(methyleneoxy)]dibenzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism by which 3,3’-[1,4-Phenylenebis(methyleneoxy)]dibenzonitrile exerts its effects is primarily through its chemical reactivity. The compound can interact with various molecular targets, such as enzymes or receptors, depending on its specific derivatives. These interactions can modulate biological pathways, leading to desired therapeutic or industrial outcomes .

Comparison with Similar Compounds

Similar Compounds

  • 3,3’-[1,4-Phenylenebis(methylene)]bis(1-allyl-1H-imidazol-3-ium) bis(hexafluorophosphate)
  • 3,3’-[1,4-Phenylenebis(methylene)]bis(1-ethenyl-1H-imidazol-3-ium) dichloride

Uniqueness

3,3’-[1,4-Phenylenebis(methyleneoxy)]dibenzonitrile is unique due to its specific phenylenebis(methyleneoxy) linkage, which imparts distinct chemical and physical properties. This structural feature differentiates it from other similar compounds and contributes to its specific reactivity and applications .

Properties

CAS No.

61947-39-5

Molecular Formula

C22H16N2O2

Molecular Weight

340.4 g/mol

IUPAC Name

3-[[4-[(3-cyanophenoxy)methyl]phenyl]methoxy]benzonitrile

InChI

InChI=1S/C22H16N2O2/c23-13-19-3-1-5-21(11-19)25-15-17-7-9-18(10-8-17)16-26-22-6-2-4-20(12-22)14-24/h1-12H,15-16H2

InChI Key

QNSBBEMRUBJBRL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OCC2=CC=C(C=C2)COC3=CC=CC(=C3)C#N)C#N

Origin of Product

United States

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